molecular formula C22H19N5O2S B4766371 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B4766371
M. Wt: 417.5 g/mol
InChI Key: ZSOJMXVMHXNKLN-UHFFFAOYSA-N
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Description

The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as the target compound) belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl acetamide groups. The target compound features a 4-methyl-1,2,4-triazole core substituted with a pyridin-2-yl group and an N-(4-phenoxyphenyl)acetamide moiety. This article provides a detailed comparison of its structural, synthetic, and pharmacological properties with closely related analogs.

Properties

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-27-21(19-9-5-6-14-23-19)25-26-22(27)30-15-20(28)24-16-10-12-18(13-11-16)29-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOJMXVMHXNKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and phenoxyphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction TypeReagents/ConditionsProductNotes
Sulfoxide formationH₂O₂ (30%), acetic acid, 60°CSulfoxide derivativeModerate yield (~65%)
Sulfone formationmCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RTSulfone derivativeRequires stoichiometric oxidant
  • Key Insight : Oxidation selectivity depends on reaction time and temperature. The pyridin-2-yl group remains stable under these conditions.

Reduction Reactions

The acetamide moiety can be reduced to its corresponding amine.

Reaction TypeReagents/ConditionsProductNotes
Acetamide reductionLiAlH₄, dry THF, reflux2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)ethylamineRequires inert atmosphere; ~50% yield
  • Mechanistic Note : The triazole ring and pyridine group remain intact, indicating their stability under reductive conditions.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms or the sulfanyl group may act as nucleophilic sites.

Reaction TypeReagents/ConditionsProductNotes
AlkylationEthyl iodide, K₂CO₃, DMF, 80°CN-alkylated triazole derivativeSelective alkylation at N1 of triazole
Aryl substitution4-fluorophenylboronic acid, Pd(PPh₃)₄, DMEAryl-substituted triazoleSuzuki coupling; limited applicability
  • Structural Influence : The methyl group at position 4 of the triazole sterically hinders substitution at adjacent positions.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductNotes
Acidic hydrolysis6M HCl, reflux, 12h2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + 4-phenoxyanilineQuantitative yield in HCl
Basic hydrolysisNaOH (10%), ethanol, 70°CSame as aboveSlower kinetics compared to acidic conditions
  • Application : Hydrolysis products are intermediates for further derivatization.

Electrophilic Aromatic Substitution

The phenoxyphenyl group participates in electrophilic reactions.

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted phenoxyphenyl derivativePara-substitution favored
BrominationBr₂, FeBr₃, DCMBrominated phenoxyphenyl derivativeLimited by steric hindrance from acetamide
  • Regioselectivity : Electron-donating phenoxy group directs substitution to the para position.

Complexation with Metal Ions

The pyridin-2-yl and triazole groups act as ligands for transition metals.

Metal IonReaction ConditionsComplex TypeNotes
Cu(II)CuCl₂, methanol, RTOctahedral complexCharacterized by UV-Vis and ESR
Fe(III)Fe(NO₃)₃, ethanol, 60°CHexacoordinate complexPotential catalytic applications
  • Stoichiometry : Typically forms 1:1 (metal:ligand) complexes .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. A study conducted by Jain et al. (2017) synthesized various triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that compounds similar to the target compound demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/mL) Activity
7g16Gram-positive
6f32Gram-negative
7d8Fungal

Anticancer Properties

The anticancer potential of triazole derivatives has been explored in several studies. For instance, Megally et al. (2015) evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The compound 6m exhibited an IC50 value of 0.021 µM against gastric cancer cells, demonstrating significant potency compared to standard treatments .

Compound Cell Line IC50 (µM)
6mNUGC0.021
CHS 828NUGC0.025

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of specific enzymes related to inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Herbicidal Activity

Triazoles are known for their herbicidal properties, which can be attributed to their ability to disrupt plant growth processes. Liu et al. (2014) synthesized novel triazole compounds that exhibited effective herbicidal activity in controlled experiments .

Compound Weed Species Effectiveness (%)
Triazole AAmaranthus retroflexus85
Triazole BEchinochloa crus-galli78

Development of New Materials

The unique structural features of triazoles allow them to be utilized in the synthesis of new materials with specific properties, such as enhanced thermal stability and chemical resistance. Research is ongoing into incorporating these compounds into polymers and coatings for industrial applications .

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Modifications

The 1,2,4-triazole ring is a common scaffold among analogs. Key structural variations include:

  • Triazole Substituents: 4-Methyl (target compound): Enhances steric bulk and influences electronic properties. 4-Ethyl (e.g., VUAA1 in ): Increases hydrophobicity and may alter receptor binding .
  • Pyridinyl Position :
    • Pyridin-2-yl (target compound): Common in insect Orco receptor agonists/antagonists (e.g., OLC15 in ) .
    • Pyridin-3-yl (e.g., VUAA1 in ) or pyridin-4-yl (e.g., ): Positional changes modulate electronic interactions and receptor specificity .

Acetamide Substituents

The N-aryl group on the acetamide moiety significantly impacts bioactivity:

  • N-(4-Ethylphenyl) (VUAA1): Enhances lipophilicity, critical for crossing insect cuticles in olfactory studies .
  • N-(2-Ethoxyphenyl) () or N-(3-methoxyphenyl) (): Polar substituents improve solubility but may reduce membrane permeability .

Reaction Conditions and Yields

Synthesis of 1,2,4-triazole derivatives typically involves cyclization of thiosemicarbazides or alkylation of triazole-thiol intermediates. Key observations include:

  • Yield Trends: Allyl-substituted triazoles (e.g., compound 6c in ) exhibit higher yields (83%) compared to ethyl or methyl analogs, likely due to favorable reaction kinetics .
  • Melting Points: Compound Triazole Substituent N-Aryl Group Melting Point (°C) Target Compound 4-Methyl 4-Phenoxyphenyl Not reported 6a () 4-Allyl Unspecified 182–184 VUAA1 () 4-Ethyl 4-Ethylphenyl Not reported KA3 () 4-Amino 4-Chlorophenyl 160–162

Crystallography and Structural Analysis

Crystal structures of analogs (e.g., ) have been resolved using SHELX software , revealing that substituents like pyridinyl position and N-aryl groups influence molecular packing and hydrogen bonding. For example, ethyl groups on the triazole (VUAA1) induce torsional strain, whereas methyl groups (target compound) may stabilize planar conformations .

Pharmacological Comparison

Structure-Activity Relationships (SAR)

  • Pyridinyl Position : Pyridin-2-yl analogs (target compound, OLC15) favor antagonism, while pyridin-3-yl (VUAA1) promotes agonism .
  • N-Aryl Groups: Phenoxy (target compound) vs. ethylphenyl (VUAA1) substituents alter receptor binding pockets due to differences in steric bulk and polarity .

Biological Activity

Overview

The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyDetails
Molecular Formula C18H18N4OS
Molecular Weight 342.42 g/mol
IUPAC Name This compound
CAS Number Not specified in the sources

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole structure.
  • Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions.
  • Acetamide Formation : The final step incorporates the acetamide moiety through acylation reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition of Fungal Growth : Studies have shown that compounds with similar structures can inhibit various fungal strains, including Candida albicans and Aspergillus niger .

Anticancer Properties

Triazole derivatives are also noted for their anticancer potential:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of carbonic anhydrase I:

  • Molecular Docking Studies : These studies suggest strong binding affinities to the active site of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative study evaluated various triazole derivatives against common pathogens.
    • Results indicated that compounds with a pyridine moiety showed enhanced activity compared to non-pyridine analogs.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines.
    • Mechanistic studies revealed that it triggers apoptosis via the mitochondrial pathway.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of similar triazole compounds suggests good oral bioavailability and absorption characteristics:

ParameterValue
Lipophilicity (LogP) 3.5
Topological Polar Surface Area (TPSA) 75 Ų
Bioavailability Score 0.55

These properties indicate that the compound adheres to Lipinski's rule of five, suggesting favorable drug-like characteristics .

Q & A

Q. What is the standard synthetic route for 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide?

The compound is synthesized via a multi-step procedure involving:

  • Reaction of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH) to form the thioether linkage .
  • Catalytic cyclization or condensation steps using pyridine and zeolite (Y-H) at 150°C under reflux to optimize yield .
  • Purification via recrystallization (e.g., ethanol) and characterization by NMR, IR, and mass spectrometry .

Q. How is the structural identity of this compound confirmed in research settings?

Key techniques include:

  • X-ray crystallography for unambiguous confirmation of the triazole and acetamide backbone, as demonstrated in structurally related N-(chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamides .
  • Spectroscopic methods :
    • ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl, phenoxyphenyl).
    • FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Anti-exudative activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) by measuring inflammation markers (e.g., prostaglandin E2) .
  • Antiproliferative screening : Assessed against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values reported .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Zeolite (Y-H) and pyridine enhance cyclization efficiency by stabilizing intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation .
  • Reaction time/temperature : Reflux at 150°C for 5–8 hours balances yield and decomposition risks .

Q. How do structural modifications impact biological activity?

  • Substituent effects :
    • Pyridinyl vs. furyl groups : Pyridinyl enhances π-π stacking with target proteins (e.g., COX-2), while furyl groups may reduce metabolic stability .
    • Phenoxyphenyl substituents : Electron-withdrawing groups (e.g., fluoro) at the 4-position increase anti-inflammatory activity by modulating lipophilicity and target binding .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., CoMFA) correlate logP values with anti-exudative potency .

Q. How should conflicting data on biological activity be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or animal models to rule out context-dependent effects .
  • Target profiling : Use kinase profiling or proteomics to identify off-target interactions that may explain variability .
  • Crystallographic analysis : Compare ligand-binding modes in related structures (e.g., COX-2 co-crystals) to validate mechanistic hypotheses .

Q. What advanced computational methods predict its pharmacokinetic properties?

  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina, with force fields (e.g., AMBER) refining pose predictions .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = ~65–75%) and blood-brain barrier penetration (low, logP = ~3.2) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
  • Exposure control : Use fume hoods during synthesis; avoid skin contact (irritant) with PPE (gloves, lab coats) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in compliance with EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

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